4-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Description
4-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a bicyclic heterocyclic compound featuring a fused pyrrole-pyridine scaffold. The methyl group at the 4-position modulates its electronic and steric properties, making it a valuable intermediate in pharmaceutical chemistry. Pyrrolo-pyridines are widely studied for their bioactivity, particularly as kinase inhibitors and in cancer therapeutics .
Structure
3D Structure
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
4-methyl-1,3-dihydropyrrolo[2,3-c]pyridin-2-one |
InChI |
InChI=1S/C8H8N2O/c1-5-3-9-4-7-6(5)2-8(11)10-7/h3-4H,2H2,1H3,(H,10,11) |
InChI Key |
JFVCMYNHNHVONA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC2=C1CC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Table 1: Comparative Alkylation Conditions for Pyrrolopyridine Derivatives
*Theoretical yield based on analogous reactions.
Halogenation at the 4-position followed by methyl group introduction is a viable route. For example, 4-bromo-pyrrolo[2,3-c]pyridinone intermediates, synthesized via bromination of the parent compound using PBr₃ or NBS, undergo nucleophilic substitution with methylating agents. In a related study, 4-bromo-1,5-diphenyl-pyrrolo[3,2-c]pyridines reacted with methylamine in the presence of CuI/L-proline to afford 4-methylamino derivatives, though direct methylation remains unexplored.
Alternative methods include Friedel-Crafts alkylation, where AlCl₃ catalyzes methyl group addition to the electron-rich pyridine ring. However, regioselectivity challenges necessitate directing groups or protective strategies, such as SEM (2-(trimethylsilyl)ethoxymethyl) protection of the pyrrole nitrogen.
Multi-Step Synthesis via Functional Group Manipulation
A multi-step synthesis starting from 3-cyano-4-methylpyridine derivatives has been proposed. Initial cyclization with hydrazine forms the pyrrolo ring, followed by oxidation of the 2-position to the ketone. For example, 3-cyano-4-methylpyridine treated with hydrazine hydrate in ethanol under reflux yields the dihydro-pyrrolopyridine intermediate, which is oxidized using MnO₂ to the target ketone.
This route mirrors the synthesis of pyrrolo[3,4-c]pyridinediones, where reductive cyclization of nitro precursors with iron/acetic acid provided the fused ring system. Modifying the starting material to include a methyl group could streamline the synthesis.
Industrial-Scale Considerations and Optimization
For large-scale production, continuous flow reactors and automated systems are recommended to enhance yield and purity. Solvent selection is critical: DMF and acetonitrile are effective for small-scale alkylation, but toluene or xylene may be preferable industrially due to lower toxicity and ease of recovery. Catalytic methods using Pd or Cu ligands could reduce halogenated byproducts, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated forms .
Scientific Research Applications
Pharmacological Applications
4-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one exhibits a variety of pharmacological properties that make it a candidate for drug development:
- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of cancer cells. It specifically interacts with fibroblast growth factor receptors (FGFRs), leading to the inhibition of their kinase activity. This mechanism is crucial as aberrant FGFR signaling is associated with various cancers. In vitro studies have demonstrated its ability to induce apoptosis in breast cancer cell lines such as 4T1 and MDA-MB-231 .
- Anti-inflammatory Effects : Research indicates that derivatives of this compound may possess anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases .
- Antimicrobial Properties : Some studies have suggested that this compound can exhibit antimicrobial activity, which could be beneficial in developing new antibiotics .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer effects of this compound on different cancer cell lines. The results indicated:
| Cell Line | Concentration (μM) | Effect |
|---|---|---|
| 4T1 | 10 | Inhibition of proliferation |
| MDA-MB-231 | 6.25 | Induction of apoptosis |
The findings suggest that the compound could serve as a lead candidate for further development in cancer therapeutics .
Case Study 2: Anti-inflammatory Potential
In another study focusing on inflammation models, derivatives of this compound were tested for their ability to reduce inflammatory markers in vitro. The results showed significant reductions in cytokine levels, indicating potential therapeutic applications in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The compound’s structure allows it to bind to specific sites on target molecules, thereby modulating their activity. Pathways such as the PI3K/Akt/mTOR signaling pathway have been implicated in its biological effects .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Trends
- Synthetic Methods : Cu(II)-mediated oxidative coupling is effective for methyl-substituted analogs (e.g., 1,3-dimethyl derivatives) .
- Crystallography: Positional isomers (e.g., 4-phenyl vs. 9-phenyl naphthofuranones) exhibit distinct melting points and polarities due to packing differences, a trend extrapolatable to pyrrolo-pyridines .
- Bioactivity : Methyl groups enhance metabolic stability compared to halogens, but halogens improve binding in hydrophobic pockets .
Biological Activity
4-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, structural characteristics, and potential therapeutic applications based on recent research findings.
Structural Characteristics
This compound features a fused pyrrole and pyridine structure with a methyl group at the 4-position of the pyrrole ring. Its molecular formula is , and it is part of the pyrrolopyridine family, which is known for various biological activities.
Biological Activities
The compound has demonstrated a range of biological activities:
- Dopamine Receptor Modulation : Research indicates that derivatives of this compound can act as selective agonists for dopamine receptors, particularly the D3 receptor. Such selectivity is crucial for developing treatments for neuropsychiatric disorders without affecting other dopamine receptor subtypes .
- Antimicrobial Properties : Recent studies have evaluated its effectiveness against bacterial strains. For instance, pyrrole derivatives have shown significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
- Antiproliferative Effects : The compound exhibits antiproliferative activity against various human tumor cell lines, with growth inhibition values (GI50) in the nanomolar to micromolar range .
Dopamine Receptor Agonism
A study focused on optimizing compounds related to this compound revealed that specific modifications could enhance selectivity towards D3 receptors while minimizing activity at D2 receptors. The structure-activity relationship (SAR) analysis indicated that certain substitutions significantly impacted receptor interaction profiles .
Antimicrobial Activity
In vitro evaluations of pyrrole benzamide derivatives highlighted their potential as lead compounds for developing new antibacterial agents. The research demonstrated that these derivatives could outperform traditional antibiotics like isoniazid and ciprofloxacin against specific bacterial strains .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds regarding their biological activity profiles:
| Compound Name | Structural Similarity | Unique Features |
|---|---|---|
| 1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one | Moderate | Different biological activity profiles |
| 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one | High | Bromine substitution alters reactivity |
| 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one | High | Enhanced interaction with specific targets |
| 6-Bromo-1H-pyrrolo[3,2-c]pyridine | Moderate | Different ring fusion impacts biological properties |
| 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one | Moderate | Methyl substitution affects lipophilicity |
Q & A
Q. What are the common synthetic routes for 4-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one?
The synthesis typically involves multi-step protocols, including cyclization and functional group introduction. For example, pyrrolopyridine derivatives are often synthesized via:
- Cyclocondensation of substituted pyridine precursors with appropriate amines or carbonyl compounds.
- Halogenation or sulfonylation to introduce substituents (e.g., bromine or phenylsulfonyl groups) at specific positions .
- Optimization of reaction conditions (temperature, solvent, catalysts) to improve yields and purity. Evidence suggests that yields >70% can be achieved with rigorous control of stoichiometry and stepwise purification .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity .
- X-ray crystallography for unambiguous structural elucidation, as demonstrated for related pyrrolopyridine derivatives .
- High-Performance Liquid Chromatography (HPLC) for purity assessment, with methods validated to detect impurities <0.5% .
- Mass spectrometry (ESI or EI-MS) to verify molecular weight and fragmentation patterns .
Q. What biological targets or activities are associated with this compound?
Pyrrolopyridine derivatives are studied for interactions with:
Q. How can researchers ensure compound purity during synthesis?
- Stepwise purification : Column chromatography (silica gel) or recrystallization to isolate intermediates.
- In-process monitoring : TLC or HPLC to track reaction progress and byproduct formation .
- Final characterization : Multi-technique validation (NMR, HPLC, elemental analysis) to confirm ≥95% purity .
Advanced Research Questions
Q. How can low yields in the cyclization step be addressed?
Q. What strategies are used to study the compound’s mechanism of action?
- In vitro assays : Competitive binding studies with radiolabeled ligands or fluorescence-based enzymatic assays .
- Computational docking : Molecular modeling (e.g., AutoDock) to predict interactions with kinase active sites .
- Mutagenesis studies : Site-directed mutations in target proteins to identify critical binding residues .
Q. How can contradictory bioactivity data across studies be resolved?
Q. What computational approaches support SAR (Structure-Activity Relationship) studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
